

The Interaction of α , β -Methylene-ADP (ADPS) with Purinergic Receptors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Adenosine 5'-diphosphate, β -thio (**ADPS**), a key research tool, and purinergic receptors, specifically focusing on the P2Y subtype. This document outlines the binding affinities, functional effects, and downstream signaling pathways associated with **ADPS** activity. Detailed experimental protocols and structured data tables are provided to facilitate research and development in the field of purinergic signaling.

Overview of ADPS and Purinergic Receptors

Purinergic receptors are a family of cell surface receptors that are activated by extracellular nucleotides such as ATP and ADP. They are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.

ADPS is a stable analog of ADP that has been instrumental in the characterization of P2Y receptors. Its resistance to degradation by ectonucleotidases makes it a valuable tool for in vitro and in vivo studies. This guide will focus on the interaction of **ADPS** with the P2Y1, P2Y12, and P2Y13 receptor subtypes, for which it shows significant activity.

Quantitative Data: Binding Affinities and Potencies



The interaction of **ADPS** with various P2Y receptors has been quantified through various assays. The following tables summarize the key binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for **ADPS** and related compounds.

Compoun d	Receptor Subtype	Assay Type	Species	Cell Type/Tiss ue	Ki (nM)	Referenc e
ADPS	P2Y1	Radioligan d Binding ([3H]MRS2 500)	Human	Sf9 cell membrane s	318	
MRS2179	P2Y1	Radioligan d Binding ([3H]A3P5 P)	Turkey	Erythrocyte membrane s	100	_
MRS2500	P2Y1	Radioligan d Binding	Human	-	0.73	_

Table 1: Binding Affinities (Ki) of **ADPS** and Related Compounds at the P2Y1 Receptor.

Compoun d	Receptor Subtype	Assay Type	Species	Cell Type/Tiss ue	IC50 (nM)	Referenc e
ADPS	P2Y1	Calcium Mobilizatio n	Human	1321N1- hP2Y1 cells	560	
ADPS	P2Y12	Adenylyl Cyclase Inhibition	Human	CHO- hP2Y12 cells	~100-1000	

Table 2: Functional Inhibitory Concentrations (IC50) of ADPS.



Compoun d	Receptor Subtype	Assay Type	Species	Cell Type/Tiss ue	EC50 (nM)	Referenc e
ADPS	P2Y12 (partial agonist)	Platelet Aggregatio n	Human	Platelets	>1000	
ADPS	P2Y13	Not well characteriz ed	-	-	-	_

Table 3: Functional Agonist Concentrations (EC50) of ADPS.

Signaling Pathways

ADPS elicits its effects by modulating the signaling cascades downstream of P2Y receptors. The primary signaling pathway for the P2Y1 receptor involves its coupling to the Gq alpha subunit of heterotrimeric G proteins.

P2Y1 Receptor Signaling

Upon binding of an agonist, the P2Y1 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. **ADPS** acts as an antagonist at this receptor, blocking this cascade.



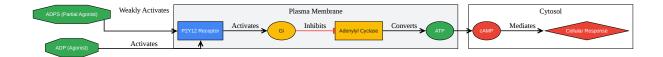
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Caption: P2Y1 receptor signaling pathway antagonism by ADPS.

P2Y12 and P2Y13 Receptor Signaling

The P2Y12 and P2Y13 receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. **ADPS** acts as a partial agonist at the P2Y12 receptor, meaning it can weakly activate this pathway. Its effects on P2Y13 are less well-defined.



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Caption: P2Y12 receptor signaling and partial agonism by ADPS.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of **ADPS** with purinergic receptors.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Materials:

- Membranes from Sf9 cells expressing the human P2Y1 receptor.
- [3H]MRS2500 (radioligand).
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 5 mM KCl.

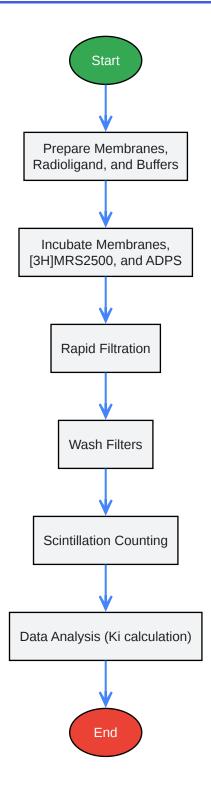


- Test compound (e.g., ADPS).
- · Glass fiber filters.
- Scintillation fluid.

Procedure:

- Incubate the cell membranes (20-40 µg of protein) with the radioligand [3H]MRS2500 (0.5-10 nM) in the binding buffer.
- Add varying concentrations of the test compound (ADPS).
- Incubate for 60 minutes at 25°C.
- Terminate the reaction by rapid filtration through glass fiber filters.
- · Wash the filters three times with ice-cold binding buffer.
- · Measure the radioactivity retained on the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist (e.g., 10 μM MRS2500).
- Calculate the Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a P2Y1 radioligand binding assay.

Intracellular Calcium Mobilization Assay



This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors like P2Y1.

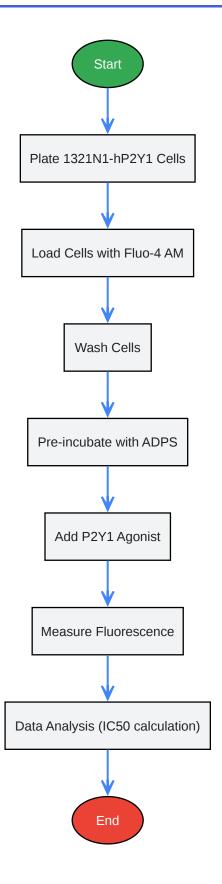
Materials:

- 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.
- Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Test compound (ADPS) and a known P2Y1 agonist (e.g., ADP or 2MeSADP).
- Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

- Plate the 1321N1-hP2Y1 cells in a 96-well plate and grow to confluence.
- Load the cells with Fluo-4 AM (2 μM) for 60 minutes at 37°C.
- Wash the cells with HBSS to remove excess dye.
- To test for antagonist activity, pre-incubate the cells with varying concentrations of ADPS for 15-30 minutes.
- Add a fixed concentration of the P2Y1 agonist (e.g., 100 nM 2MeSADP).
- Measure the change in fluorescence intensity over time using a FLIPR.
- The increase in fluorescence corresponds to an increase in intracellular calcium.
- Calculate the IC50 value for ADPS by plotting the inhibition of the agonist-induced calcium response against the concentration of ADPS.





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Caption: Workflow for an intracellular calcium mobilization assay.



Conclusion

ADPS is a critical pharmacological tool for the study of purinergic receptors. It acts as a potent and selective antagonist of the P2Y1 receptor and a partial agonist of the P2Y12 receptor. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of these receptors and for the development of novel therapeutics targeting the purinergic signaling system. Further research is warranted to fully elucidate the activity of ADPS at the P2Y13 receptor and to develop more subtype-selective ligands.

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